Cas no 3708-04-1 (2-(Methylsulfonyl)-1-phenylethanone)

2-(Methylsulfonyl)-1-phenylethanone structure
3708-04-1 structure
商品名:2-(Methylsulfonyl)-1-phenylethanone
CAS番号:3708-04-1
MF:C9H10O3S
メガワット:198.2389
MDL:MFCD00025078
CID:311866
PubChem ID:87572720

2-(Methylsulfonyl)-1-phenylethanone 化学的及び物理的性質

名前と識別子

    • 2-(Methylsulfonyl)-1-phenylethanone
    • 2-(Methylsulfonyl)acetophenone
    • 2-METHYLSULFONYLACETOPHENONE (ALPHA-)
    • Ethanone,2-(methylsulfonyl)-1-phenyl-
    • 2-methylsulfonyl-1-phenylethanone
    • Benzoylmethyl Methyl Sulfone
    • Methyl Phenacyl Sulfone
    • Ethanone, 2-(methylsulfonyl)-1-phenyl-
    • Methylsulfonylbenzoylmethane
    • 2-Methylsulfonylacetophenone
    • 2-methanesulfonyl-1-phenylethan-1-one
    • CAUSPZIZBLGLKW-UHFFFAOYSA-N
    • WLN: WS1&1VR
    • Methylsulfonylacetophenone
    • 2-methanesulfonylacetophenone
    • 2-(methylsulfonyl)-1-phenyl-ethanon
    • 2-(methylsulfonyl)-acetophenon
    • ALPHA-2-METHYLSULFONYLACETOPHENONE
    • T72377
    • Ethanone, 1-phenyl-2-methylsulfonyl-
    • FT-0634984
    • 2-(methylsulfonyl)-1-phenyl-1-ethanone
    • DUA8B62R87
    • EN300-60943
    • ACETOPHENONE, 2-(METHYLSULFONYL)-
    • M0712
    • NSC51601
    • CS-0079889
    • NSC-51601
    • UNII-DUA8B62R87
    • NSC2736
    • .alpha.-Methylsulfonylacetophenone
    • BRN 2047890
    • DTXSID80190574
    • NSC137561
    • 3708-04-1
    • AKOS005171409
    • 2-(Methylsulfonyl)-1-phenylethanone #
    • NSC-2736
    • MFCD00025078
    • NSC-137561
    • SCHEMBL1699941
    • NCI60_004252
    • NSC 2736
    • AS-62231
    • CHEMBL1976932
    • 4-08-00-00410 (Beilstein Handbook Reference)
    • NSC 51601
    • Z957336744
    • NSC 137561
    • ALBB-005140
    • alpha-Methylsulfonylacetophenone
    • DB-049065
    • DTXCID20113065
    • XH1321
    • STK501601
    • MDL: MFCD00025078
    • インチ: 1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChIKey: CAUSPZIZBLGLKW-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])[H])(C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(=O)=O
    • BRN: 2047890

計算された属性

  • せいみつぶんしりょう: 198.03500
  • どういたいしつりょう: 198.035065
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 59.6
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.25
  • ゆうかいてん: 108.0 to 112.0 deg-C
  • ふってん: 407°C at 760 mmHg
  • フラッシュポイント: 263.7°C
  • 屈折率: 1.537
  • PSA: 59.59000
  • LogP: 1.99470

2-(Methylsulfonyl)-1-phenylethanone セキュリティ情報

  • RTECS番号:AM9486150
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,2-8°C

2-(Methylsulfonyl)-1-phenylethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-(Methylsulfonyl)-1-phenylethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158726-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
250mg
¥202.90 2023-09-02
Apollo Scientific
OR919426-5g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 95%
5g
£350.00 2025-02-20
Apollo Scientific
OR919426-1g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 95%
1g
£115.00 2025-02-20
TRC
M235190-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1
250mg
$ 275.00 2022-06-04
Enamine
EN300-60943-0.25g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-60943-5.0g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
5.0g
$94.0 2025-03-21
Chemenu
CM115785-1g
2-(methylsulfonyl)-1-phenylethanone
3708-04-1 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150529-250mg
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
250mg
¥259.00 2024-05-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158726-1g
2-(Methylsulfonyl)-1-phenylethanone
3708-04-1 98%
1g
¥382.90 2023-09-02
Enamine
EN300-60943-2.5g
2-methanesulfonyl-1-phenylethan-1-one
3708-04-1 95.0%
2.5g
$55.0 2025-03-21

2-(Methylsulfonyl)-1-phenylethanone 関連文献

2-(Methylsulfonyl)-1-phenylethanoneに関する追加情報

Professional Introduction to 2-(Methylsulfonyl)-1-phenylethanone (CAS No. 3708-04-1)

2-(Methylsulfonyl)-1-phenylethanone, identified by the chemical compound code CAS No. 3708-04-1, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a methylsulfonyl group attached to a phenyl-substituted ketone backbone, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating functional groups makes it a valuable scaffold for designing novel bioactive molecules.

The structural motif of 2-(Methylsulfonyl)-1-phenylethanone consists of a benzene ring substituted with an acetyl group at the para position relative to the methylsulfonyl moiety. This configuration imparts unique electronic and steric characteristics, enabling diverse interactions with biological targets. The methylsulfonyl group, known for its ability to enhance molecular rigidity and metabolic stability, is particularly relevant in drug design, as it can modulate pharmacokinetic profiles and improve binding affinity.

In recent years, the pharmaceutical industry has shown increasing interest in sulfonyl-containing compounds due to their broad spectrum of biological activities. Studies have demonstrated that molecules incorporating methylsulfonyl groups often exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this class have been investigated for their potential in modulating signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses and tumor progression.

One of the most compelling aspects of 2-(Methylsulfonyl)-1-phenylethanone is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic disorders and infectious diseases. The phenyl ring serves as an excellent platform for further functionalization, allowing chemists to introduce additional substituents that enhance specificity and potency. This adaptability has made it a preferred building block in high-throughput screening campaigns aimed at discovering lead compounds for drug development.

The synthesis of 2-(Methylsulfonyl)-1-phenylethanone typically involves multi-step organic transformations, including sulfonylation reactions and condensation processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques not only streamline the production process but also enable the introduction of structural diversity, facilitating the exploration of new chemical space.

Recent advancements in computational chemistry have further enhanced the utility of 2-(Methylsulfonyl)-1-phenylethanone as a drug discovery tool. Molecular docking simulations and quantum mechanical calculations have been used to predict binding affinities and interactions with protein targets. These computational studies provide critical insights into the molecular recognition processes, guiding experimental efforts toward optimizing lead compounds for clinical applications.

The pharmacological potential of this compound has also been explored in preclinical models. Preliminary studies suggest that derivatives of 2-(Methylsulfonyl)-1-phenylethanone exhibit promising activity against various disease states. For example, research indicates that certain analogs may inhibit the proliferation of cancer cells by disrupting key signaling cascades. Additionally, their anti-inflammatory effects have been attributed to the modulation of cytokine production and immune cell function.

As interest in sustainable chemistry grows, efforts have been made to develop environmentally friendly synthetic routes for producing 2-(Methylsulfonyl)-1-phenylethanone. Green chemistry principles have been integrated into synthetic protocols, minimizing waste generation and reducing reliance on hazardous reagents. Such approaches align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

The future prospects for 2-(Methylsulfonyl)-1-phenylethanone are vast, with ongoing research expanding its applications across multiple therapeutic areas. Continued investigation into its biological activities and synthetic modifications will likely uncover new opportunities for therapeutic intervention. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:3708-04-1)2-(Methylsulfonyl)-1-phenylethanone
A1420
清らかである:99%
はかる:25g
価格 ($):448.0